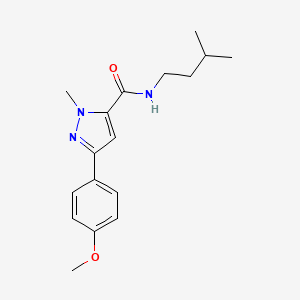

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14961519

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23N3O2 |

|---|---|

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-2-methyl-N-(3-methylbutyl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H23N3O2/c1-12(2)9-10-18-17(21)16-11-15(19-20(16)3)13-5-7-14(22-4)8-6-13/h5-8,11-12H,9-10H2,1-4H3,(H,18,21) |

| Standard InChI Key | DWYDQBCXBJTYOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC |

Introduction

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms, and they are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound incorporates a 4-methoxyphenyl group and an isopentyl amide moiety, which can influence its pharmacological profile.

Synthesis Methods

While specific synthesis details for N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide are not readily available in the provided sources, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazines and appropriate aldehydes or ketones. For example, aminopyrazoles can be prepared from sydnones and ynamides . The synthesis of this compound likely involves similar strategies, with modifications to incorporate the specific substituents.

Biological Activity

Pyrazole derivatives have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Although specific data on N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is limited, its structural features suggest potential biological activity. The 4-methoxyphenyl group may contribute to antioxidant properties, while the isopentyl amide could influence solubility and bioavailability.

Research Findings and Future Directions

Given the lack of specific research findings on N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, future studies should focus on its synthesis optimization, biological evaluation, and pharmacokinetic profiling. This could involve in vitro assays to assess its potential as a therapeutic agent, as well as in vivo studies to evaluate its safety and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume